molecular formula C50H100O26 B2958648 m-PEG24-acid CAS No. 2248203-61-2

m-PEG24-acid

Cat. No.: B2958648
CAS No.: 2248203-61-2
M. Wt: 1117.324
InChI Key: DLRHQDPWEDMSOU-UHFFFAOYSA-N
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Scientific Research Applications

m-PEG24-acid is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

Target of Action

m-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary depending on the specific PROTAC molecule that this compound is used to synthesize .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between this compound and its targets leads to the formation of a ternary complex, which then promotes the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By forming PROTACs that can selectively degrade target proteins, this compound can influence various biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

As a peg-based compound, this compound is expected to improve the solubility, stability, and bioavailability of the protacs it helps form .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be significantly affected by the solvent used . Furthermore, the stability of this compound can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

m-PEG24-acid plays a significant role in biochemical reactions due to its ability to form stable conjugates with various biomolecules. The nature of these interactions is primarily covalent, allowing this compound to form strong and stable bonds with enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can influence cell function by modifying the activity of certain proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with various biomolecules. This can lead to changes in the activity of these molecules, potentially influencing processes such as enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the conjugates it forms, which can influence the long-term effects of this compound on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its ability to modify the activity of enzymes and other biomolecules. This can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the specific biomolecules it is conjugated with. It is known that this compound can be directed to specific compartments or organelles based on these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG24-acid can be synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative under specific conditions. The terminal carboxylic acid can be activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds with primary amines .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where polyethylene glycol is reacted with carboxylic acid derivatives under controlled temperature and pressure conditions. The process often involves purification steps to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: m-PEG24-acid primarily undergoes substitution reactions where the terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. This reaction is typically facilitated by activators such as EDC or HATU .

Common Reagents and Conditions:

    Reagents: EDC, HATU, DCC

    Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH (pH 6-7)

Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in a modified compound with increased solubility and stability .

Comparison with Similar Compounds

m-PEG24-acid is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its optimal chain length and terminal carboxylic acid group, making it highly versatile for various scientific and industrial applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100O26/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-50(51)52/h2-49H2,1H3,(H,51,52)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHQDPWEDMSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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